molecular formula C9H7NO3S B14529864 3-(2-Nitrophenoxy)prop-1-yne-1-thiol CAS No. 62582-13-2

3-(2-Nitrophenoxy)prop-1-yne-1-thiol

Cat. No.: B14529864
CAS No.: 62582-13-2
M. Wt: 209.22 g/mol
InChI Key: KLMYDQCBSDXZJZ-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)prop-1-yne-1-thiol is a chemical compound with the molecular formula C9H7NO3S It is characterized by the presence of a nitrophenoxy group attached to a prop-1-yne-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

  • Solvent: Acetone or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring safety protocols are in place for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)prop-1-yne-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The alkyne moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted alkynes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)prop-1-yne-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrophenoxy group may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)prop-1-yne
  • Prop-2-yne-1-thiol
  • 3-(2-Nitrophenoxy)prop-1-yne

Uniqueness

3-(2-Nitrophenoxy)prop-1-yne-1-thiol is unique due to the presence of both a nitrophenoxy group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

62582-13-2

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-(2-nitrophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H7NO3S/c11-10(12)8-4-1-2-5-9(8)13-6-3-7-14/h1-2,4-5,14H,6H2

InChI Key

KLMYDQCBSDXZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CS

Origin of Product

United States

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